6-(Methylsulfonyl)pyridine-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of 3,4-diaminopyridine with methylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)pyridine-3,4-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
6-(Methylsulfonyl)pyridine-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)pyridine-3,4-diamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
6-(Ethylsulfonyl)pyridine-3,4-diamine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
3,4-Diaminopyridine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-(Methylsulfonyl)pyridine-3,4-diamine is unique due to the presence of both the methylsulfonyl group and the amino groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-methylsulfonylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) |
InChI Key |
IGUBHXAAXRZLOT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=C1)N)N |
Origin of Product |
United States |
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